molecular formula C6H3ClIN3 B1422218 6-Chloro-3-iodoimidazo[1,2-B]pyridazine CAS No. 923595-49-7

6-Chloro-3-iodoimidazo[1,2-B]pyridazine

Cat. No.: B1422218
CAS No.: 923595-49-7
M. Wt: 279.46 g/mol
InChI Key: IWHCPHZAMFSDFM-UHFFFAOYSA-N
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Description

6-Chloro-3-iodoimidazo[1,2-B]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in pharmaceutical and organic chemistry. The presence of both chlorine and iodine atoms in its structure makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodoimidazo[1,2-B]pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridazine derivative.

    Chlorination: The pyridazine derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Iodination: The chlorinated intermediate is then subjected to iodination using iodine or an iodine-containing reagent like sodium iodide in the presence of a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes. These methods are optimized for yield and purity, using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodoimidazo[1,2-B]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-B]pyridazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Chloro-3-iodoimidazo[1,2-B]pyridazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical lead compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodoimidazo[1,2-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-nitroimidazo[1,2-B]pyridazine
  • 6-Chloro-3-fluoroimidazo[1,2-B]pyridazine
  • 6-Chloro-3-bromoimidazo[1,2-B]pyridazine

Uniqueness

6-Chloro-3-iodoimidazo[1,2-B]pyridazine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields.

Biological Activity

6-Chloro-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound is characterized by the following properties:

  • Molecular Formula : C6_6H4_4ClN3_3
  • Molecular Weight : 153.569 g/mol
  • Melting Point : 116 °C
  • Density : 1.5 ± 0.1 g/cm³

This compound features a chloro group at the 6-position and an iodo group at the 3-position of the imidazo[1,2-b]pyridazine core, which influences its biological activity through various interactions with biological targets.

Antiplasmodial Activity

Research has highlighted the antiplasmodial properties of imidazopyridazines, including this compound. A study demonstrated that this compound exhibits significant antimalarial effects against Plasmodium berghei, with optimal dosing showing complete cure in infected mice at a dosage of 50 mg/kg per day . The compound's activity was attributed to its ability to inhibit specific kinases involved in the parasite's lifecycle.

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases, including FLT3 and CDK2/E. In vitro studies reported IC50_{50} values in the low micromolar range, indicating potent inhibitory activity. For example:

CompoundFLT3-ITD IC50_{50} (μM)CDK2/E IC50_{50} (μM)
This compound<0.005<0.003

These results suggest that modifications to the imidazo[1,2-b]pyridazine structure can enhance kinase inhibition, making it a potential candidate for treating acute myeloid leukemia (AML) .

Anticancer Potential

In addition to its antiplasmodial properties, this compound has shown promise as an anticancer agent. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, with significant effects observed in both MV4-11 and MOLM-13 cell lines. The antiproliferative activity is likely due to its interaction with critical cellular pathways regulated by kinases.

Structure-Activity Relationship (SAR)

The SAR studies of imidazopyridazines indicate that specific substitutions on the imidazo core significantly affect biological activity. For instance:

  • The presence of halogen substituents (such as chlorine and iodine) enhances the lipophilicity and binding affinity to target proteins.
  • Variations in the position and nature of substituents can lead to improved solubility and bioavailability.

A recent study identified that certain derivatives with modifications at positions 4 and 5 of the imidazo core exhibited enhanced activity against Leishmania infantum, showcasing the importance of structural optimization in developing effective therapeutics .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Antimalarial Efficacy : In vivo studies confirmed that a derivative completely cured P. berghei-infected mice at specified doses while assessing pharmacokinetics and off-target activities such as hERG inhibition .
  • Cancer Treatment Potential : Compounds derived from this core showed significant inhibition of FLT3-D835Y mutant kinases prevalent in AML patients, highlighting their potential as targeted therapies .

Properties

IUPAC Name

6-chloro-3-iodoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHCPHZAMFSDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693117
Record name 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923595-49-7
Record name 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-iodoimidazo[1,2-b]pyridazine
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Synthesis routes and methods I

Procedure details

6-chloroimidazo[1,2-b]pyridazine (2.0 g, 13.0 mmol, 1.0 equiv) in chloroform (20 mL) at room temperature was added N-iodosuccinimide (2.9 g, 13.0 mmol, 1.0 equiv) then stirred vigorously overnight. The reaction mixture was diluted in water and extracted with ethyl acetate. Purification using column chromatography gave 3.3 g of the yellow solid, 90%: 1H NMR δ 8.21 (d, J=7.6 Hz, 1H), 7.96 (s, 1H), 7.41 (d, J=7.6 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

14 g of 6-chloroimidazo[1,2-b]pyridazine (Example 1.0) were suspended in 364 ml of acetonitrile, and 20.51 g of N-iodosuccinimide were added. The mixture was stirred at RT for 19 hours. A further 4.31 g of N-iodosuccinimide were added, and the mixture was stirred for 24 hours. The reaction was cooled and the precipitated solid was filtered off with suction, washed with acetonitrile and dried. 17.67 g of the desired product are obtained.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20.51 g
Type
reactant
Reaction Step Two
Quantity
4.31 g
Type
reactant
Reaction Step Three
Quantity
364 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Reactant of Route 2
6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Reactant of Route 3
6-Chloro-3-iodoimidazo[1,2-B]pyridazine

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